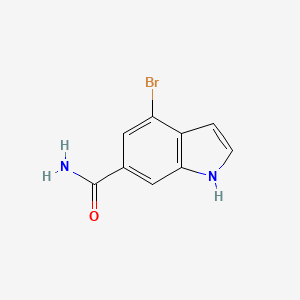

4-Bromo-1H-indole-6-carboxamide

説明

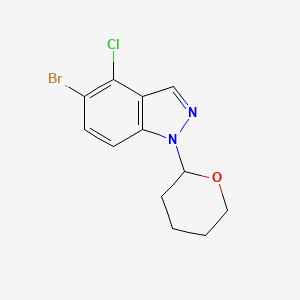

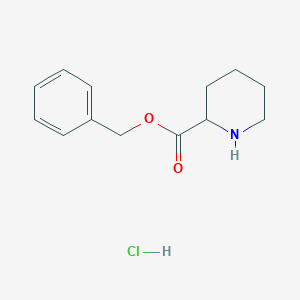

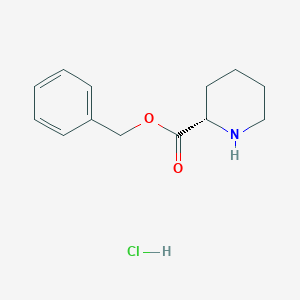

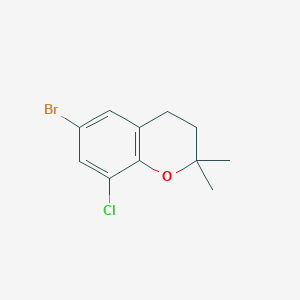

“4-Bromo-1H-indole-6-carboxamide” is a compound that is part of the indole family . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1H-indole-6-carboxamide” consists of an indole ring, which is a fused bicyclic structure containing a benzene ring and a pyrrole ring . The compound has a bromine atom at the 4-position and a carboxamide group at the 6-position of the indole ring .科学的研究の応用

Synthesis and Derivatives

Novel Indole Derivatives Synthesis : A study by Brennfuehrer et al. (2008) describes the synthesis of novel 4-indolylmaleimides, potentially bioactive compounds, through palladium-catalyzed reactions involving compounds like 3-bromo-1-methyl-4-(2-methyl-3-indolyl)maleimide (Brennfuehrer et al., 2008).

Functionalized Indoles Synthesis : Grant et al. (2011) discuss methods for synthesizing 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, which are important intermediates in medicinal chemistry (Grant et al., 2011).

Antibacterial Applications

- Antibacterial Activity of Indole Derivatives : Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activity against various bacterial strains, finding some compounds with inhibitory effects (Carrasco et al., 2020).

Antituberculosis Agents

- Antituberculosis Agents : Kondreddi et al. (2013) identified indole-2-carboxamides as a new class of antituberculosis agents, demonstrating in vitro and in vivo efficacy (Kondreddi et al., 2013).

Chemical Synthesis and Functionalization

- Synthesis of Indole Derivatives : Sharma et al. (2020) developed a strategy for the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives, highlighting its importance in the formation of compounds like Herdmanine D (Sharma et al., 2020).

Photophysical Studies

- Fluorescent Indole Derivatives : Pereira et al. (2010) synthesized new indole derivatives with high fluorescence quantum yields, indicating their potential as fluorescent probes (Pereira et al., 2010).

Indole in Organic Synthesis

- Use in Organic Synthesis : Zeng et al. (2020) discussed the role of indole-N-carboxylic acids and indole-N-carboxamides in organic synthesis, particularly in multicomponent reactions and C-H functionalization (Zeng et al., 2020).

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “4-Bromo-1H-indole-6-carboxamide” and other indole derivatives could be potential candidates for the development of new drugs .

特性

IUPAC Name |

4-bromo-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-5(9(11)13)4-8-6(7)1-2-12-8/h1-4,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBUAZLOWILMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-indole-6-carboxamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-chloroimidazo[1,2-A]pyridine](/img/structure/B1375350.png)